70-Fold Cytotoxicity Enhancement in HCT116 Colon Carcinoma vs. Unsubstituted Ecteinascidin Core
In a direct head-to-head comparison of 2′-N-acyl ecteinascidin 770 derivatives, the 4-fluorocinnamoyl derivative (6h), which is synthesized using 3-(4-fluorophenyl)prop-2-enoyl chloride as the key acylating agent, exhibited approximately 70-fold higher cytotoxicity against the HCT116 human colon carcinoma cell line compared to the unsubstituted parent compound 1b [1]. This dramatic improvement was quantified in a comparative cytotoxicity profile assessment.
| Evidence Dimension | Cytotoxicity against HCT116 human colon carcinoma cells |
|---|---|
| Target Compound Data | 4-Fluorocinnamoyl derivative (6h) |
| Comparator Or Baseline | Unsubstituted parent compound 1b |
| Quantified Difference | 70-fold higher cytotoxicity |
| Conditions | HCT116 human colon carcinoma cell line; in vitro cytotoxicity assay |
Why This Matters
This quantitative, head-to-head data demonstrates that incorporating the 3-(4-fluorophenyl)prop-2-enoyl moiety is not an arbitrary substitution but a strategic modification that yields a ~70-fold gain in target potency, a critical metric for prioritizing this building block in medicinal chemistry procurement for oncology programs.
- [1] Takahashi, K., et al. (2013). Chemistry of Ecteinascidins. Part 4: Preparation of 2′-N-Acyl Ecteinascidin 770 Derivatives with Improved Cytotoxicity Profiles. Chemical and Pharmaceutical Bulletin, 61(10), 1085–1090. View Source
